

A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline

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Compound of Interest		
Compound Name:	3-Aminoisoquinolin-7-ol	
Cat. No.:	B15072404	Get Quote

Disclaimer: Initial searches for spectroscopic data on **3-Aminoisoquinolin-7-ol** did not yield any specific results. This suggests that the compound may be novel or not extensively characterized in publicly accessible literature. This guide will therefore focus on the closely related and well-documented compound, **3-Aminoisoquinoline**. The information presented herein serves as a valuable resource for researchers and professionals working with aminoisoquinoline scaffolds.

Introduction to 3-Aminoisoquinoline

3-Aminoisoquinoline is a heterocyclic aromatic amine with the isoquinoline core structure, which is a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of 3-aminoisoquinoline have been investigated for their potential as central nervous system depressants and for their anticancer properties.[3][4] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of new derivatives.

Compound Properties:



Property	Value
CAS Number	25475-67-6
Molecular Formula	C ₉ H ₈ N ₂
Molecular Weight	144.17 g/mol
Appearance	Yellow solid powder[5]
Melting Point	174-178 °C

Spectroscopic Data Summary

The following sections provide a summary of the expected spectroscopic data for 3-Aminoisoquinoline. These values are based on typical ranges for aromatic amines and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.0 - 9.2	Singlet	H1
~7.5 - 8.5	Multiplet	Aromatic Protons (H4, H5, H6, H7, H8)
~5.0 - 6.0	Broad Singlet	NH ₂ Protons

Note: The exact chemical shifts and multiplicities will be dependent on the solvent used. The NH_2 protons are expected to be broad and may exchange with $D_2O.[1][6]$

¹³C NMR (Carbon-13) NMR Data (Predicted)



Chemical Shift (δ) ppm	Assignment
~150 - 155	C3
~145 - 150	C1
~120 - 140	Aromatic CH and Quaternary Carbons

Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data (Predicted)

m/z	Interpretation
144	[M]+ (Molecular Ion)
117	[M - HCN]+
116	[M - H ₂ CN]+

Note: As an aromatic amine, 3-Aminoisoquinoline is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of small molecules like HCN from the heterocyclic ring.[7][8]

Infrared (IR) Spectroscopy

FTIR Spectroscopy Data (Predicted)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium	N-H Asymmetric & Symmetric Stretch (doublet for primary amine)[9]
3100 - 3000	Medium	Aromatic C-H Stretch[10]
1650 - 1580	Strong	N-H Bend (Scissoring)[6]
1600 - 1450	Medium to Strong	Aromatic C=C and C=N Ring Stretching
1335 - 1250	Strong	Aromatic C-N Stretch[6]
900 - 680	Strong	Aromatic C-H Bend (Out-of- plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Spectroscopy Data (Predicted)

λ_max (nm)	Solvent	Molar Absorptivity (ε)	Assignment
~220-230	Ethanol/Methanol	High	$\pi \to \pi^*$ transition
~270-280	Ethanol/Methanol	Medium	$\pi \rightarrow \pi^*$ transition
~320-340	Ethanol/Methanol	Low to Medium	$n \rightarrow \pi^*$ transition

Note: The absorption maxima are influenced by the solvent polarity. The amino substituent is expected to cause a bathochromic (red) shift compared to unsubstituted isoquinoline.[11][12]

Experimental Protocols NMR Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminoisoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.



- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: -2 to 12 ppm.
 - A relaxation delay of 1-2 seconds is typically used.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A wider spectral width is required (~0 to 200 ppm).
 - A longer acquisition time and/or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (EI)

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-400, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.



Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation: Place a small amount of the solid 3-Aminoisoquinoline powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[13]
- Background Collection: Record a background spectrum of the empty, clean ATR crystal.
- Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of 3-Aminoisoquinoline in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 1 x 10⁻⁵ M.[12]
- Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
- Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-600 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately.

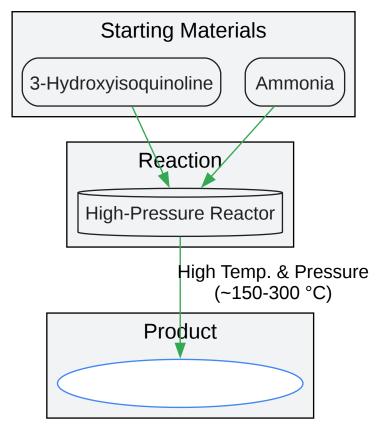
Synthesis and Workflow

A common route for the synthesis of 3-aminoquinolines involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[14] This transformation is a key step in accessing this class of compounds.

Synthesis Workflow Diagram



Synthesis of 3-Aminoisoquinoline



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Caption: A general workflow for the synthesis of 3-Aminoisoquinoline.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Aminoisoquinoline, a valuable scaffold in medicinal chemistry. While experimental data for the specifically requested **3-Aminoisoquinolin-7-ol** is not readily available, the data and protocols presented here for the parent 3-amino-substituted compound offer a solid foundation for researchers in the field. The provided experimental protocols are robust and can be adapted for the analysis of a wide range of similar heterocyclic compounds.

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